molecular formula C15H13NO2S2 B6476046 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide CAS No. 2640974-43-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-3-carboxamide

Cat. No. B6476046
CAS RN: 2640974-43-0
M. Wt: 303.4 g/mol
InChI Key: YZGZACKDLYYDQG-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide” is a chemical compound that has been studied in the context of various scientific research . It’s a type of furan carboxamide, a class of compounds that includes well-known fungicides such as carboxine, oxicarboxine, and boscalid . These compounds have been replaced by newer molecules with higher biological activity and broader action spectrum .


Synthesis Analysis

The synthesis of furan/thiophene-2-carboxamide derivatives involves the preparation from acyl chlorides and heterocyclic amine derivatives . The chemical structures of these compounds were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The prediction of triplet-induced reactivity can be complicated by the presence of repair mechanisms .

Scientific Research Applications

Antibacterial Agents

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide: has shown potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . This compound can be synthesized to target bacterial strains that have developed resistance to existing antibiotics, offering a new avenue for combating microbial resistance.

. Researchers use furan carboxamides to study these interactions, which are crucial for understanding the photodegradation of pollutants in sunlit surface waters. This helps in predicting environmental half-lives and the fate of various micropollutants.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic benefits. Furan derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties . The unique structure of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide allows it to interact with biological targets in ways that can modulate disease pathways, making it a candidate for drug development.

Environmental Chemistry

The compound is also significant in environmental chemistry for studying the degradation of organic pollutants. Its structure allows it to act as a model compound to understand the mechanisms of photodegradation and the role of reactive intermediates like singlet oxygen and triplet states . This research is vital for developing strategies to mitigate the impact of pollutants in aquatic environments.

Agrochemicals

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide: can be used in the development of agrochemicals. Furan derivatives are known for their fungicidal properties, and this compound can be tailored to create effective fungicides that protect crops from fungal infections. This application is crucial for improving agricultural productivity and ensuring food security.

These applications highlight the versatility and importance of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-3-carboxamide in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry

properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-6-8-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-9-19-13/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGZACKDLYYDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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